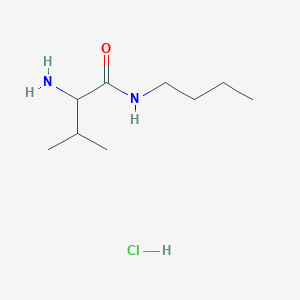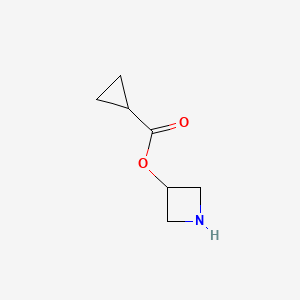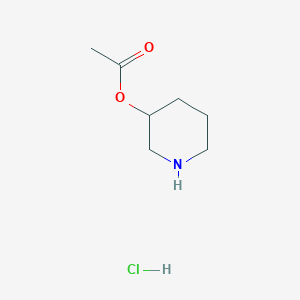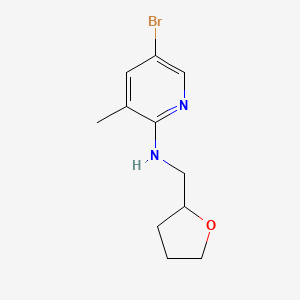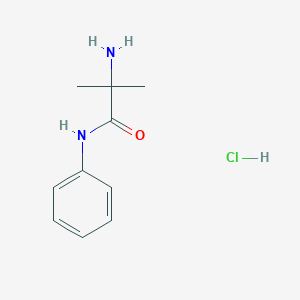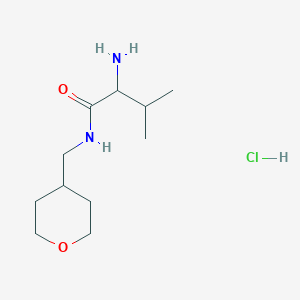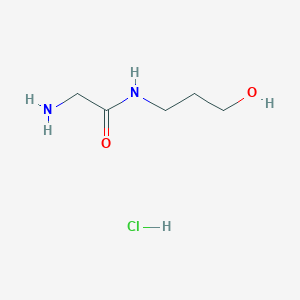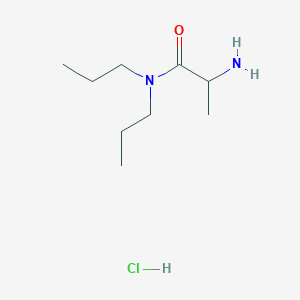![molecular formula C17H27BrClNO B1525273 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-49-1](/img/structure/B1525273.png)
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is an organic compound featuring a piperidine ring attached to an ethyl chain and further connected to a phenoxy group, which in turn contains a bromine and a sec-butyl substituent. This compound's structural complexity lends itself to various synthetic applications and potential scientific research uses.
Synthetic Routes and Reaction Conditions:
Initial Bromination: : The preparation begins with the bromination of a suitable phenolic precursor. Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron can be used.
Formation of sec-Butyl Phenol: : The brominated phenol then undergoes a Friedel-Crafts alkylation to attach the sec-butyl group. This reaction typically requires anhydrous aluminum chloride as a catalyst.
Etherification: : The phenolic hydroxyl group reacts with an ethyl halide to form the phenoxyethyl group, often using a base like potassium carbonate to facilitate the reaction.
Piperidine Addition: : The phenoxyethyl intermediate reacts with piperidine, forming the target compound. Solvents like toluene or dichloromethane are commonly used, with the reaction typically taking place under reflux conditions.
Hydrochloride Salt Formation: : The final step involves converting the base to its hydrochloride salt by bubbling hydrochloric acid gas through the reaction mixture or treating it with an aqueous hydrochloric acid solution.
Industrial Production Methods: The industrial production of this compound generally follows the same synthetic routes, with optimizations to scale up and improve yield and purity. Continuous flow reactors and automated systems are often employed to handle large volumes and maintain consistent reaction conditions.
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the piperidine ring or the sec-butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: : The bromine substituent on the phenoxy ring is particularly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and cyanides.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, palladium catalysts.
Nucleophiles: : Amines, thiols, cyanides.
Major Products Formed:
From Oxidation: : Products include ketones or carboxylic acids depending on the site of oxidation.
From Reduction: : Reduced products often include alcohols or fully reduced alkyl chains.
From Substitution: : Substituted phenoxy derivatives with various functional groups.
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: : Potential use in studying receptor interactions due to the piperidine moiety.
Medicine
Pharmacological Research: : Investigated for its potential effects on the central nervous system, given the presence of the piperidine ring known for activity in many drugs.
Industry
Materials Science: : Possible applications in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride likely interacts with various molecular targets in biological systems, primarily through its piperidine ring. The compound could act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the combined presence of the bromophenoxy and sec-butyl groups. These features might confer specific reactivity or interaction profiles not seen in simpler analogs.
Similar Compounds
4-(2-Bromoethyl)piperidine hydrochloride
3-{2-[2-Chloro-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
2-{2-(4-Bromophenoxy)-ethyl}piperidine hydrochloride
In essence, this compound's multifaceted nature makes it a valuable entity in both synthetic and applied chemical research.
Properties
IUPAC Name |
3-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAATSYSMOLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


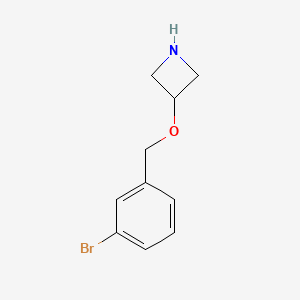
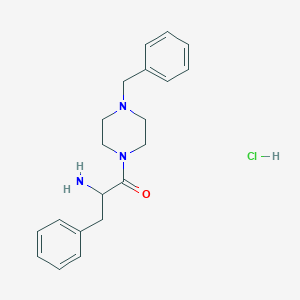
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
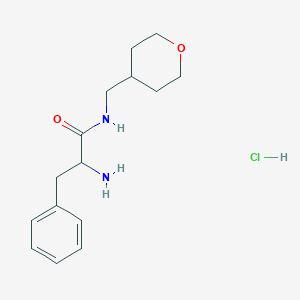
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
